2-Naphthalenebutanoic acid chemical properties
2-Naphthalenebutanoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-(Naphthalen-2-yl)butanoic Acid
This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and analytical characterization of 4-(naphthalen-2-yl)butanoic acid (also known as 2-Naphthalenebutanoic acid). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights to facilitate its application in a laboratory setting.
4-(Naphthalen-2-yl)butanoic acid is an aromatic carboxylic acid featuring a naphthalene bicyclic system linked to a butanoic acid chain at the 2-position. This structure combines the lipophilic, rigid nature of the naphthalene core with the versatile functionality of a carboxylic acid, making it a valuable scaffold in synthetic and medicinal chemistry.[1][2]
Systematic IUPAC Name: 4-(Naphthalen-2-yl)butanoic acid Common Synonyms: 2-Naphthalenebutanoic Acid, 4-(2-Naphthyl)butanoic acid, 2-Naphthalenebutyric acid[3][4] CAS Number: 782-28-5[3] Molecular Formula: C₁₄H₁₄O₂[3]
Caption: Molecular Structure of 4-(Naphthalen-2-yl)butanoic acid.
Physicochemical and Predicted Pharmacokinetic Properties
The physicochemical properties of a compound are foundational to its behavior in both chemical reactions and biological systems. The data presented below are critical for experimental design, influencing choices of solvents, reaction conditions, and purification techniques. For drug development, properties like pKa and LogP are essential predictors of absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Unit | Source |
| Molecular Weight | 214.26 | g/mol | [3] |
| Density | 1.164 | g/cm³ | [4] |
| Boiling Point | 395.6 | °C (at 760 mmHg) | [3] |
| Predicted pKa | 4.75 ± 0.10 | [3] | |
| Predicted LogP | 3.65 | [3] | |
| Topological Polar Surface Area | 37.3 | Ų | [3] |
| Rotatable Bond Count | 4 | [3] |
Expertise & Experience Insights:
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The predicted pKa of 4.75 is typical for a carboxylic acid, indicating it will be predominantly in its deprotonated, carboxylate form at physiological pH (7.4).[3] This is a critical consideration for designing biological assays and understanding its solubility in buffer systems.
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The LogP value of 3.65 suggests significant lipophilicity, driven by the large naphthalene core.[3] This implies good solubility in organic solvents like dichloromethane, ethyl acetate, and ethers, but poor solubility in aqueous media. This property is often correlated with membrane permeability in drug candidates.
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The molecule's crystal structure is characterized by the formation of cyclic dimers via hydrogen bonding between the carboxylic acid groups, a common packing motif for carboxylic acids.[5][6]
Synthesis and Purification
A robust and scalable synthesis is paramount for the practical application of any chemical entity. The most direct and well-documented approach to 4-(naphthalen-2-yl)butanoic acid involves a two-step sequence starting from naphthalene: a Friedel-Crafts acylation followed by a carbonyl reduction.
Caption: High-level workflow for the synthesis of 4-(naphthalen-2-yl)butanoic acid.
Experimental Protocol: Synthesis via Friedel-Crafts and Wolff-Kishner Reduction
This two-step protocol provides a reliable laboratory-scale synthesis.
Step 1: Friedel-Crafts Acylation of Naphthalene
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Causality: This reaction acylates the naphthalene ring to install the required four-carbon chain. The reaction preferentially occurs at the 2-position under thermodynamic control, which is favored by the use of a milder solvent like nitrobenzene compared to harsher solvents like carbon disulfide which favor 1-substitution.
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To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in nitrobenzene at 0°C, add succinic anhydride portion-wise.
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Slowly add a solution of naphthalene in nitrobenzene, maintaining the temperature below 5°C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer. Extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(2-naphthyl)-4-oxobutanoic acid.[7]
Step 2: Wolff-Kishner Reduction of the Keto-acid Intermediate
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Causality: This classic reduction method is highly effective for converting aryl ketones to the corresponding alkanes under basic conditions, which preserves the carboxylic acid functional group. The high boiling point of ethylene glycol is necessary to achieve the temperatures required for the decomposition of the hydrazone intermediate.
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Combine the crude 4-(2-naphthyl)-4-oxobutanoic acid, potassium hydroxide (KOH), and hydrazine hydrate (N₂H₄·H₂O) in ethylene glycol.[3]
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Heat the mixture to reflux for 1.5-2 hours to form the hydrazone.
-
Increase the temperature to distill off water and excess hydrazine, allowing the reaction temperature to rise to ~190-200°C.
-
Maintain this temperature for 3-4 hours until nitrogen evolution ceases.
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Cool the reaction mixture, dilute with water, and acidify with concentrated HCl to precipitate the product.
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Collect the solid product by vacuum filtration and wash with cold water.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure 4-(naphthalen-2-yl)butanoic acid.
Chemical Reactivity and Derivatization
The reactivity of 4-(naphthalen-2-yl)butanoic acid is governed by its two primary functional components: the carboxylic acid group and the naphthalene ring.
Caption: Key reaction pathways for 4-(naphthalen-2-yl)butanoic acid.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for derivatization.
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Esterification: Standard procedures such as Fischer-Speier esterification (refluxing with an alcohol under acidic catalysis) or milder methods like Steglich esterification (using DCC/DMAP) can be employed to produce a wide range of esters.
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Amidation: The acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine to form the corresponding amide.
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 4-(naphthalen-2-yl)butan-1-ol.
Reactions of the Naphthalene Ring
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Intramolecular Friedel-Crafts Acylation (Cyclization): A key reaction of this molecule is its ability to undergo intramolecular cyclization under strong acid catalysis (e.g., polyphosphoric acid, Nafion-H) to form a tricyclic ketone, 2,3-dihydro-1H-phenanthren-4-one.[3] This reaction is a powerful method for building polycyclic aromatic systems.
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Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic substitution reactions such as nitration or halogenation. The directing effects of the alkyl chain will favor substitution on the naphthalene ring, though regioselectivity can be complex.
Spectroscopic Analysis
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following are the expected spectral characteristics.
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Infrared (IR) Spectroscopy:
-
A very broad O-H stretching band from approximately 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.
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A strong, sharp C=O stretching absorption around 1700-1725 cm⁻¹.
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Aromatic C-H stretching peaks just above 3000 cm⁻¹.
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Aliphatic C-H stretching peaks just below 3000 cm⁻¹.
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Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
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-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Aromatic Protons (7H): A complex multiplet pattern in the range of δ 7.3-8.0 ppm.
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Benzylic Protons (-CH₂-Ar, 2H): A triplet around δ 2.8-3.0 ppm.
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Methylene Protons (-CH₂-CH₂-CO, 2H): A multiplet (quintet or sextet) around δ 2.0-2.2 ppm.
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Methylene Protons (-CH₂-CO, 2H): A triplet around δ 2.4-2.6 ppm.
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Carboxylic Acid Proton (-COOH, 1H): A broad singlet, typically far downfield (δ 10-12 ppm), which is D₂O exchangeable.
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-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Carbonyl Carbon (-COOH): A signal in the δ 175-185 ppm region.
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Aromatic Carbons (10C): Multiple signals between δ 125-140 ppm.
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Aliphatic Carbons (3C): Signals for the three distinct methylene carbons in the δ 25-40 ppm range.
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-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak at m/z = 214.
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Key Fragmentation:
-
Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 169.
-
Benzylic cleavage to produce the stable naphthylmethyl cation at m/z = 141. This is often a very strong peak in the spectrum.
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Relevance in Medicinal Chemistry and Drug Development
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs such as Naproxen (anti-inflammatory), Terbinafine (antifungal), and Bedaquiline (antitubercular).[1][8] The rigid, lipophilic nature of the naphthalene ring facilitates strong binding interactions with protein targets, particularly in hydrophobic pockets.
4-(Naphthalen-2-yl)butanoic acid serves as a versatile starting material or fragment for the development of novel therapeutics.[2]
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Scaffold for Synthesis: The carboxylic acid handle allows for the straightforward creation of amide or ester libraries, enabling systematic exploration of structure-activity relationships (SAR).
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Bioisosteric Replacement: The butanoic acid chain can act as a flexible linker to position the naphthalene core within a target's binding site. It can be modified or used to mimic other structural motifs.
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Core for Polycyclic Agents: As demonstrated by its intramolecular cyclization, the molecule is a direct precursor to phenanthrenone-based structures, which are also explored in drug discovery.[3]
The combination of a proven pharmacophore (naphthalene) with a flexible and reactive linker (butanoic acid) makes 4-(naphthalen-2-yl)butanoic acid a compound of significant interest for researchers aiming to design next-generation therapeutic agents.[8][9]
References
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Makar, S., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 254-275. Available from: [Link]
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Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (n.d.). ResearchGate. Available from: [Link]
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Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. (n.d.). Pharmaguideline. Available from: [Link]
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Amonette, A. J., & Gerkin, R. E. (1996). 4-(2-Naphthyl)butanoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 52(12), 3083-3086. Available from: [Link]
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4-(2-Naphthyl)butanoic acid | CAS#:782-28-5. (2025). Chemsrc. Available from: [Link]
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Naphthalene Derivatives: A New Range of Antimicrobials with High Therapeutic Value. (n.d.). RJPT. Available from: [Link]
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